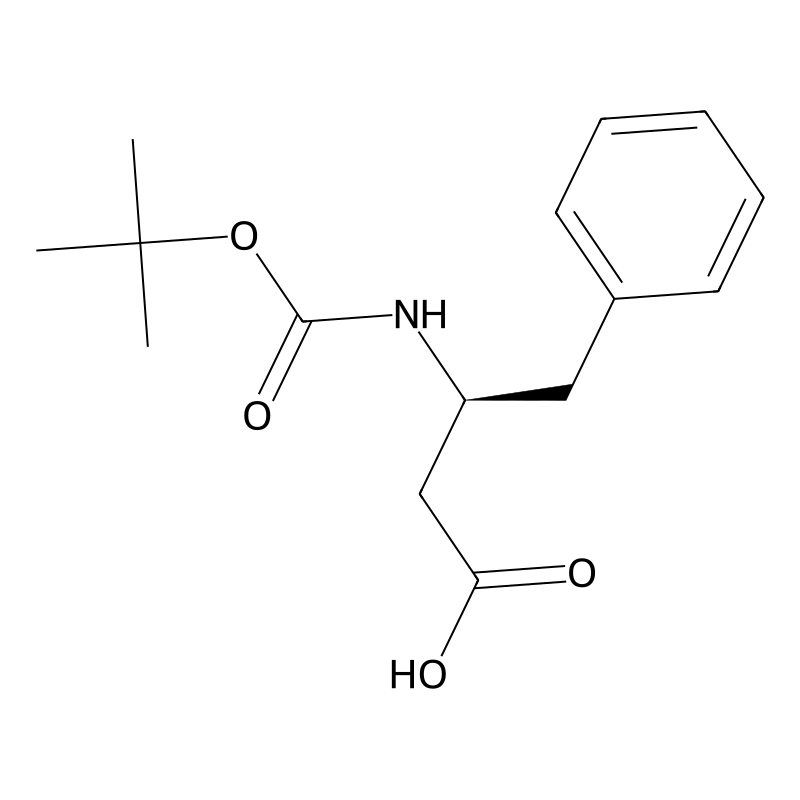

(S)-3-(Boc-amino)-4-phenylbutyric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Peptides and Proteins:

(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable chiral building block used in the synthesis of peptides and proteins. The presence of the Boc protecting group allows for selective manipulation of other functional groups within the molecule. The (S) configuration at the third carbon atom provides a specific spatial orientation, which can be crucial for the biological activity of the final peptide or protein. PubChem, National Institutes of Health: )

Studies on Orphan G Protein-Coupled Receptors (GPCRs):

(S)-3-(Boc-amino)-4-phenylbutyric acid has been employed as a chemical tool to investigate the pharmacology of orphan GPCRs. These are GPCRs for which the natural ligand is unknown. By studying the interaction of (S)-3-(Boc-amino)-4-phenylbutyric acid with these receptors, researchers can gain insights into their potential physiological functions and identify novel therapeutic targets. Science Signaling, American Association for the Advancement of Science:

(S)-3-(Boc-amino)-4-phenylbutyric acid is a chemical compound characterized by the molecular formula C15H21NO4 and a molecular weight of approximately 279.34 g/mol. It is a derivative of phenylalanine, specifically designed to incorporate a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This compound is also known by various synonyms including Boc-beta-homophenylalanine and Boc-β-HoPhe-OH . Its structure includes a phenyl group attached to a butyric acid backbone, which contributes to its unique properties and applications in medicinal chemistry.

(S)-Boc-Phbt-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for peptides. The specific action of the resulting peptide depends on its amino acid sequence and how it folds into a three-dimensional structure.

While detailed safety information might not be widely available for (S)-Boc-Phbt-OH, some general precautions should be considered when handling it:

- Wear gloves and protective clothing to avoid skin contact.

- Use in a well-ventilated area to avoid inhaling dust particles.

- Follow proper disposal procedures according to local regulations.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding the free amine which can then participate in further reactions such as peptide synthesis.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in drug formulation.

- Coupling Reactions: The free amine can couple with other carboxylic acids or activated esters to form peptides or other complex molecules.

These reactions make (S)-3-(Boc-amino)-4-phenylbutyric acid versatile for synthetic applications in organic chemistry and pharmaceutical development.

Research indicates that (S)-3-(Boc-amino)-4-phenylbutyric acid exhibits biological activity related to its structural properties as a phenylalanine derivative. It is primarily used in research settings for the synthesis of peptides and other bioactive compounds. Its derivatives may have potential therapeutic applications, particularly in the development of drugs targeting neurological or metabolic conditions due to the involvement of phenylalanine in neurotransmitter synthesis and metabolism .

The synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid typically involves several steps:

- Starting Material: L-Phenylalanine serves as the primary starting material.

- Protection: The amino group of L-Phenylalanine is protected using tert-butyloxycarbonyl chloride to form the Boc-protected intermediate.

- Formation of Butyric Acid Moiety: The butyric acid portion is introduced through standard coupling reactions, often using coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxy succinimide (NHS).

- Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products .

(S)-3-(Boc-amino)-4-phenylbutyric acid has notable applications in:

- Peptide Synthesis: It is widely utilized in the synthesis of peptides due to its ability to provide a stable amino acid building block.

- Drug Development: As a phenylalanine derivative, it may be explored for developing pharmaceuticals targeting specific biological pathways.

- Research: Used as a reagent in various biochemical assays and studies focusing on amino acid functionality and peptide behavior.

Interaction studies involving (S)-3-(Boc-amino)-4-phenylbutyric acid focus on its role in peptide formation and interaction with biological targets. These studies often utilize techniques such as:

- Nuclear Magnetic Resonance (NMR): To analyze the conformational dynamics of peptides formed with this compound.

- Mass Spectrometry: For characterizing the molecular weight and structure of synthesized peptides.

- Biological Assays: To evaluate the pharmacological effects of peptides containing this amino acid derivative on cell lines or animal models.

These interactions are crucial for understanding how modifications to amino acids can influence biological activity.

(S)-3-(Boc-amino)-4-phenylbutyric acid shares structural similarities with several other compounds, notably:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Amino-4-phenylbutyric acid | C14H19NO2 | Lacks Boc protection; more reactive amine group |

| N-Boc-L-homophenylalanine | C15H21NO4 | Similar structure; different side chain configurations |

| (S)-N-Boc-L-beta-homophenylalanine | C15H21NO4 | Variation in side chain; used for different peptide syntheses |

| (S)-3-Amino-4-methylphenylbutyric acid | C15H21NO2 | Contains methyl substitution on the phenyl ring |

The uniqueness of (S)-3-(Boc-amino)-4-phenylbutyric acid lies in its specific Boc protection, which allows for controlled reactivity during peptide synthesis, making it particularly valuable in pharmaceutical applications where stability and reactivity need to be finely tuned .

The development of (S)-3-(Boc-amino)-4-phenylbutyric acid is intertwined with the evolution of protecting group chemistry in the mid-20th century. The tert-butoxycarbonyl (Boc) group, first introduced by Louis Carpino in 1957, revolutionized peptide synthesis by enabling selective protection of amine functionalities under mild conditions. Initially applied to α-amino acids, the Boc strategy was later extended to β- and γ-amino acids to address challenges in synthesizing non-proteinogenic peptides.

The specific adaptation of Boc protection to homophenylalanine derivatives emerged in the 1980s, driven by the demand for enantiopure intermediates in angiotensin-converting enzyme (ACE) inhibitor production. Early synthetic routes relied on Arndt-Eistert homologation of Boc-L-phenylalanine, a method refined through the use of trimethylsilyldiazomethane to improve safety and yield. Industrial-scale production became feasible with the optimization of continuous flow techniques and chiral resolution methods, as documented in patents from pharmaceutical manufacturers.

Nomenclature and Synonyms

The compound’s systematic IUPAC name, (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid, reflects its stereochemistry and functional groups. Key synonyms include:

- Boc-L-β-homophenylalanine

- (S)-2-(Boc-amino)-4-phenylbutyric acid

- Boc-HomoPhe-OH

- N-β-(tert-Butyloxycarbonyl)-L-homophenylalanine

These variants arise from differing conventions in peptide nomenclature and commercial labeling practices. The "β" designation indicates the amino group’s position on the third carbon relative to the carboxylic acid, distinguishing it from α-amino acids like phenylalanine.

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 51871-62-6 | |

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| Optical Rotation | −19.0° (c=1 in CH₂Cl₂) | |

| Melting Point | 101–107°C |

Significance in Synthetic Organic Chemistry

(S)-3-(Boc-amino)-4-phenylbutyric acid serves three primary roles in modern synthesis:

1. Peptide Backbone Engineering

The β-homophenylalanine structure introduces conformational constraints in peptides, enhancing resistance to proteolytic degradation. This property is exploited in protease inhibitors and anticancer agents, where extended half-life improves therapeutic efficacy. For example, the compound’s incorporation into carfilzomib, a proteasome inhibitor, prevents rapid clearance in vivo.

2. Chiral Auxiliary Applications

The Boc-protected amine facilitates asymmetric induction in aldol and Mannich reactions. Its bulky tert-butyl group sterically directs nucleophilic additions, achieving enantiomeric excesses >90% in β-lactam syntheses.

3. Solid-Phase Synthesis Compatibility

Unlike base-labile Fmoc-protected analogs, the Boc group remains stable under basic conditions, enabling orthogonal deprotection strategies in multi-step syntheses. This stability is critical in automated peptide synthesizers, where repeated piperidine treatments would otherwise cleave Fmoc groups.

Position within the Family of Protected Amino Acids

The compound belongs to the Boc-protected β-amino acid subclass, sharing characteristics with:

- Boc-β-alanine: Lacks aromaticity, limiting π-π interactions in peptide folding.

- Boc-γ-aminobutyric acid (GABA): Longer carbon chain alters membrane permeability in neuromodulatory peptides.

Table 2: Comparison of Boc-Protected Amino Acids

| Property | (S)-3-(Boc-amino)-4-phenylbutyric Acid | Boc-β-Alanine | Boc-GABA |

|---|---|---|---|

| Aromatic Side Chain | Phenyl group | None | None |

| Peptide Rigidity | High (β-carbon stereochemistry) | Moderate | Low |

| Metabolic Stability | Resistant to aminopeptidases | Susceptible | Variable |

| Synthetic Applications | Drug candidates, enzyme inhibitors | Linkers | Neuropeptides |

The phenyl group’s hydrophobicity enhances binding to aromatic residues in enzyme active sites, a feature leveraged in kinase inhibitor design. Conversely, Boc-β-alanine’s flexibility makes it preferable for spacer regions in bioconjugates.

Molecular Structure and Stereochemistry

(S)-3-(Boc-amino)-4-phenylbutyric acid represents a chiral beta-amino acid derivative with the molecular formula C15H21NO4 and a molecular weight of 279.34 g/mol [1] [2]. The compound is systematically named as (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid according to International Union of Pure and Applied Chemistry nomenclature [2] [8]. The Chemical Abstracts Service registry number for this compound is 51871-62-6 [1] [2] [3].

The molecular structure consists of a four-carbon aliphatic chain with a carboxylic acid functionality at the terminal position and a phenyl group attached to the fourth carbon [1] [2]. The amino group at the third carbon is protected by a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in peptide synthesis [33]. The Simplified Molecular Input Line Entry System representation is: CC(C)(C)OC(=O)NC@HCC1=CC=CC=C1 [2] [8] [30].

The InChI key for molecular identification is ACKWQHCPHJQANL-LBPRGKRZSA-N, and the Beilstein registry number is 3060457 [2] [3] [6]. The compound belongs to the class of beta-amino acids, which are characterized by having the amino group at the beta position relative to the carboxyl group [5] [34].

Crystallographic Analysis

(S)-3-(Boc-amino)-4-phenylbutyric acid typically exists as a white to almost white crystalline powder [3] [6] [10]. The compound demonstrates good crystallization properties, which is characteristic of many Boc-protected amino acids [25]. The crystal form facilitates purification and provides stability for long-term storage [25].

The crystalline nature of the compound allows for effective separation and purification through recrystallization techniques [25] [32]. Standard crystallization procedures involve dissolution in appropriate solvents followed by controlled precipitation [25]. The crystal structure contributes to the compound's physical stability and helps maintain stereochemical integrity during storage [25].

While specific crystallographic data including unit cell parameters and space group information are not extensively documented in the available literature, the compound's ability to form stable crystals is well-established [3] [6] [10]. The crystalline form is preferred for commercial applications due to enhanced purity and storage characteristics [25].

Physical Constants and Characteristics

Melting Point Determination

The melting point of (S)-3-(Boc-amino)-4-phenylbutyric acid has been consistently reported across multiple sources as 101-107°C [2] [3] [6] [8] [9]. This relatively narrow melting point range indicates good purity and crystalline uniformity of the compound [2] [3]. Some sources specify the range as 101°C to 107°C, confirming the reproducibility of this physical constant [8] [9].

The melting point determination serves as a critical quality control parameter for the compound, as deviations from this range may indicate impurities or degradation [3] [6]. The thermal behavior at the melting point is consistent with the expected properties of Boc-protected amino acid derivatives [25].

Solubility Parameters

(S)-3-(Boc-amino)-4-phenylbutyric acid demonstrates good solubility in methanol [3] [6] [10]. The compound's solubility profile is influenced by both the hydrophobic tert-butoxycarbonyl protecting group and the phenyl substituent, as well as the hydrophilic carboxylic acid functionality [3] [6].

The solubility characteristics are important for synthetic applications and purification procedures [20]. The compound's dissolution behavior in various solvents affects its use in peptide synthesis and other chemical transformations [20]. Storage recommendations typically specify sealed containers in dry conditions at room temperature to maintain solubility properties [3] [6] [10].

Optical Rotation

The optical rotation of (S)-3-(Boc-amino)-4-phenylbutyric acid has been measured as [α]20/D = -19.0° (c = 1 in dichloromethane) [2] [8] [9]. This negative optical rotation value is characteristic of the S-enantiomer and confirms the stereochemical purity of the compound [2] [8]. Alternative measurements report similar values with [α]20/D = 19.0±2° (c = 1% in methylene chloride) [3] [6].

The optical activity arises from the chiral center at the third carbon position [22] [23] [26]. The magnitude and direction of optical rotation serve as important analytical parameters for confirming the stereochemical identity and purity of the compound [22] [23] [26]. The measurement conditions, including concentration and solvent, significantly influence the observed rotation values [29].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for (S)-3-(Boc-amino)-4-phenylbutyric acid [14]. The compound exhibits characteristic proton nuclear magnetic resonance signals that confirm its molecular structure [14]. The Boc protecting group typically shows signals around 1.4 ppm for the tert-butyl protons [5] [14].

The phenyl group contributes aromatic proton signals in the 7.0-7.5 ppm region, while the aliphatic chain protons appear in the 2.0-4.0 ppm range [14]. The carboxylic acid proton is typically observed as a broad signal around 10-12 ppm [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons and aromatic carbons as characteristic features [14].

Chiral solvating agents have been employed to differentiate enantiomers of similar beta-amino acid derivatives using nuclear magnetic resonance techniques [14]. The stereochemical environment around the chiral center influences the chemical shifts of nearby protons and carbons [14].

Infrared Spectroscopy Analysis

Infrared spectroscopy of (S)-3-(Boc-amino)-4-phenylbutyric acid reveals characteristic functional group absorptions [5] [34]. The carboxylic acid C=O stretch typically appears around 1713-1734 cm⁻¹ [5] [34]. The Boc carbamate group shows C=O absorption in the 1613-1666 cm⁻¹ region [34].

The tert-butyl group of the Boc protecting group exhibits characteristic C-H stretching around 2968-2978 cm⁻¹ and the C(CH₃)₃ deformation around 1361-1380 cm⁻¹ [5] [34]. The phenyl group contributes aromatic C-H stretching and C=C stretching vibrations in the appropriate regions [34]. N-H stretching from the carbamate linkage appears around 3330 cm⁻¹ [5].

Mass Spectrometry Patterns

Mass spectrometry analysis of (S)-3-(Boc-amino)-4-phenylbutyric acid confirms the molecular weight of 279.34 Da [1] [2] [4]. The exact mass has been determined as 279.147064 Da [4]. In electrospray ionization mass spectrometry, the compound typically shows molecular ion peaks and characteristic fragmentation patterns [5].

Common fragmentation involves loss of the tert-butoxycarbonyl group, resulting in fragments corresponding to the deprotected amino acid [5]. Sodium adduct ions [M+Na]⁺ are frequently observed in positive ion mode, appearing at m/z 313.1 [5]. The mass spectrometric behavior is consistent with other Boc-protected amino acid derivatives [5].

UV-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of (S)-3-(Boc-amino)-4-phenylbutyric acid are primarily determined by the phenyl aromatic system [18]. The compound exhibits absorption around 280 nm due to the phenyl group, which is characteristic of aromatic amino acid derivatives [18].

The absorption properties are similar to other phenylalanine derivatives, with the aromatic ring system providing the primary chromophore [18]. The carboxyl and carbamate functionalities contribute to absorption at lower wavelengths [18]. These spectroscopic properties are useful for analytical detection and quantification of the compound in various applications [18].

| Physical Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 279.34 g/mol | - |

| Melting Point | 101-107°C | - |

| Optical Rotation | -19.0° | c = 1 in dichloromethane |

| Density | 1.139 g/cm³ | Predicted |

| Boiling Point | 444.8±38.0°C | Predicted, 760 mmHg |

| Solubility | Soluble | Methanol |

The asymmetric synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid relies on several well-established enantioselective methodologies that ensure high stereochemical purity of the final product. The most prominent approaches include asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and enzymatic transamination reactions [1] [2] [3].

Asymmetric hydrogenation represents the most efficient route for large-scale production, utilizing rhodium or ruthenium catalysts with chiral phosphine ligands to achieve excellent enantioselectivity exceeding 99% enantiomeric excess [1] [3]. The process typically employs α-dehydroamino acid precursors derived from 4-phenylbutyric acid, which undergo stereoselective reduction under mild conditions of 20-50°C and 1-10 bar hydrogen pressure [3]. The rhodium-catalyzed systems demonstrate superior substrate tolerance and can accommodate various protecting groups while maintaining high catalytic efficiency.

Chiral auxiliary methodologies, particularly those employing Evans oxazolidinone auxiliaries, provide an alternative synthetic pathway with yields ranging from 90-95% [4] [3]. These approaches utilize readily available chiral auxiliaries derived from naturally occurring amino acids such as phenylalanine or valine [4]. The synthesis proceeds through enolate formation followed by diastereoselective alkylation, enabling the introduction of the phenylbutyl side chain with excellent stereochemical control [4] [3].

Enzymatic transamination offers a biocatalytic approach that directly converts 2-oxo-4-phenylbutyric acid to the corresponding amino acid using engineered transaminases [2]. These systems achieve exceptional enantioselectivity (>99% enantiomeric excess) and operate under mild aqueous conditions at 37°C [2]. The substrate inhibition observed with high concentrations of the ketoacid can be overcome through fed-batch substrate addition strategies [2].

Table 1: Synthetic Methodologies for (S)-3-(Boc-amino)-4-phenylbutyric acid

| Synthetic Method | Typical Yield (%) | Conditions | Selectivity (ee %) | Scale Considerations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85-99 | Rh/Ru catalyst, H2, 20-50°C, 1-10 bar | >99 | High pressure equipment required |

| Chiral Auxiliary (Evans) | 90-95 | Oxazolidinone auxiliary, LDA, alkylation | 90-99 | Stoichiometric auxiliary needed |

| Enzymatic Transamination | 60-95 | Transaminase enzyme, amino donor, 37°C | >99 | Enzyme stability and cost |

Protection Strategies for Amino Group

The protection of amino groups during the synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid requires careful consideration of reaction conditions and subsequent transformation requirements. Multiple protection strategies have been developed to ensure compatibility with various synthetic sequences while maintaining chemical stability throughout the process [5] [6] [7].

The tert-butoxycarbonyl (Boc) group serves as the primary amino protecting group due to its exceptional stability under basic and nucleophilic conditions [5] [7]. Alternative protecting groups such as carbobenzyloxy (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) can be employed when orthogonal protection strategies are required [6]. The selection of protecting group depends on the intended synthetic pathway and the presence of other functional groups that may be incompatible with specific deprotection conditions [5] [7].

Sequential protection strategies enable the selective modification of different amino functionalities within the same molecule [8]. For compounds containing multiple amino groups, differential protection can be achieved through careful control of reaction stoichiometry and reaction conditions [8]. The thermal deprotection methodology developed for continuous flow systems allows for selective removal of more labile Boc groups in the presence of less reactive protecting groups [8] [9].

Protection group compatibility extends beyond simple chemical stability to encompass factors such as solubility, crystallization behavior, and purification requirements [7]. The Boc-protected amino acids typically exhibit improved solubility in organic solvents compared to their unprotected counterparts, facilitating purification and handling during synthetic sequences [7].

N-Boc Protection Mechanisms

The mechanism of N-Boc protection involves nucleophilic attack of the amino group on di-tert-butyl dicarbonate (Boc2O), resulting in the formation of a stable carbamate linkage [5] [7] [10]. The reaction proceeds through an addition-elimination mechanism where the amino nitrogen attacks one of the carbonyl carbons of Boc2O, leading to the expulsion of tert-butyl carbonate as a leaving group [5] [7].

The leaving group subsequently decomposes to carbon dioxide and tert-butoxide ion, which acts as an internal base to deprotonate the initially formed ammonium species [5] [7]. This self-catalyzed mechanism ensures efficient conversion under mild basic conditions and eliminates the need for excess external base in many cases [5]. The reaction is typically conducted in the presence of triethylamine or sodium hydroxide to neutralize any trace acids and drive the reaction to completion [5] [7].

Temperature control during N-Boc protection significantly influences reaction efficiency and selectivity [10]. Optimal reaction temperatures range from room temperature to 40°C, with higher temperatures potentially leading to side reactions or decomposition of sensitive substrates [10] [11]. The reaction kinetics follow second-order behavior with respect to substrate concentration, indicating that both the amino compound and Boc2O participate in the rate-determining step [5].

Solvent effects play a crucial role in N-Boc protection mechanisms, with polar aprotic solvents such as tetrahydrofuran and acetonitrile providing optimal reaction environments [7] [10]. Water-miscible organic solvents enable the use of aqueous base systems, which can be advantageous for large-scale processes due to improved heat dissipation and easier workup procedures [7] [11].

Optimization of Synthetic Yields

Yield optimization for (S)-3-(Boc-amino)-4-phenylbutyric acid synthesis requires systematic evaluation of multiple reaction parameters including temperature, reaction time, reagent stoichiometry, and solvent systems [12] [13]. Process optimization studies have identified critical factors that significantly impact both yield and product quality across different synthetic approaches [12].

Temperature optimization balances reaction rate with selectivity considerations, as elevated temperatures may accelerate side reactions while insufficient heating can result in incomplete conversion [12] [13]. For asymmetric hydrogenation processes, temperatures between 20-40°C provide optimal balance between reaction rate and enantioselectivity [3]. N-Boc protection reactions perform best at room temperature to 40°C, with higher temperatures potentially causing decomposition of the Boc2O reagent [10] [11].

Reaction time optimization depends on the specific synthetic methodology employed, with typical reaction times ranging from 2-6 hours for most transformations [12]. Extended reaction times may be necessary for difficult substrates but can lead to product degradation or side product formation [12]. Real-time monitoring using analytical techniques such as HPLC or NMR enables precise determination of optimal reaction endpoints [12].

Reagent stoichiometry significantly affects both yield and product purity, with careful optimization required to minimize excess reagent usage while ensuring complete conversion [11] [12]. For N-Boc protection, 1.1-1.2 equivalents of Boc2O typically provide optimal results, while asymmetric hydrogenation requires precise control of hydrogen pressure and catalyst loading [3] [11].

Table 2: Optimization Parameters for Synthetic Yields

| Parameter | Optimal Range | Effect on Yield | Critical Factor |

|---|---|---|---|

| Temperature (°C) | 20-40 | Higher temp increases rate but may reduce selectivity | High |

| Reaction Time (h) | 2-6 | Longer time improves conversion | Medium |

| Base Equivalents | 1.5-2.0 | Excess base improves protection efficiency | Medium |

| Solvent System | THF/Water (4:1) | Mixed solvents improve solubility | High |

| Substrate Concentration (M) | 0.1-0.3 | Dilute conditions favor clean reaction | Low |

| pH Control | 8.5-9.5 | Controls side reactions | High |

| Catalyst Loading (%) | 1-5 | Higher loading improves rate | Medium |

| Pressure (bar) | 1-10 | Higher pressure improves hydrogenation | High |

Scale-up Considerations for Laboratory Production

Scale-up of (S)-3-(Boc-amino)-4-phenylbutyric acid synthesis from laboratory to pilot and production scales requires careful attention to heat and mass transfer limitations, safety considerations, and economic factors [14] [12] [15]. The transition from small-scale batch operations to larger production volumes introduces significant engineering challenges that can affect both yield and product quality [14] [12].

Heat transfer becomes increasingly critical at larger scales due to the decreased surface-area-to-volume ratio of reaction vessels [12] [15]. Exothermic reactions such as N-Boc protection require enhanced temperature control systems including external cooling and internal temperature monitoring to prevent hot spot formation [12]. The use of continuous flow reactors can mitigate heat transfer limitations while providing better process control [16].

Mass transfer limitations manifest as reduced mixing efficiency in larger vessels, potentially leading to concentration gradients and decreased reaction rates [12] [15]. Optimization of impeller design, agitation speed, and vessel geometry becomes essential for maintaining uniform reaction conditions throughout the reactor volume [12]. Computational fluid dynamics modeling can assist in reactor design optimization for improved mixing performance [15].

Process intensification strategies, including fed-batch operation modes and continuous processing, offer significant advantages for large-scale amino acid production [14]. Fed-batch systems enable better control of substrate concentration and can achieve productivities 2.5 times higher than conventional batch processes [14]. The implementation of process analytical technology allows real-time monitoring and control of critical process parameters during scale-up [12].

Economic considerations become paramount at production scales, with raw material costs, solvent recovery, and waste treatment representing major cost drivers [14] [15]. Solvent recovery systems become essential for economic viability, particularly for high-value solvents used in chromatographic purification [14]. Process optimization focuses on minimizing waste generation and maximizing atom economy to reduce overall production costs [15].

Table 3: Scale-up Considerations for Laboratory Production

| Aspect | Laboratory Scale (1-10g) | Pilot Scale (100g-1kg) | Production Scale (>10kg) |

|---|---|---|---|

| Heat Transfer | Good control in small vessels | Requires temperature monitoring | Heat exchangers required |

| Mass Transfer | Efficient mixing | May need enhanced agitation | Optimized impeller design |

| Reaction Time | 2-6 hours typical | 4-8 hours typical | 6-12 hours typical |

| Purification | Column chromatography | Crystallization preferred | Multiple crystallizations |

| Solvent Recovery | Not critical | Becomes important | Essential for economics |

| Waste Management | Minimal waste | Requires treatment | Regulatory compliance |

| Quality Control | Easy monitoring | Process analytical technology | Continuous monitoring |

| Cost Considerations | Material cost dominant | Equipment amortization | Process optimization critical |

Purification Techniques and Challenges

Purification of (S)-3-(Boc-amino)-4-phenylbutyric acid presents unique challenges due to the acid-sensitive nature of the Boc protecting group and the specific physical properties of the target compound [9] [17] [18]. Multiple purification strategies have been developed to address these challenges while maintaining product quality and achieving acceptable recovery yields [17] [19].

Chromatographic purification represents the most versatile approach for small to medium-scale production, utilizing silica gel columns with carefully optimized gradient elution systems [17] [18]. The choice of mobile phase is critical, with ethyl acetate and petroleum ether mixtures providing optimal separation while maintaining Boc group stability [18]. Column loading must be carefully controlled to prevent overloading effects that can compromise resolution and lead to product contamination [17].

Crystallization techniques offer advantages for larger-scale purification due to their simplicity and potential for high recovery yields [17] [20]. The low solubility of (S)-3-(Boc-amino)-4-phenylbutyric acid in common organic solvents necessitates the use of mixed solvent systems and controlled cooling protocols to achieve effective crystallization [20] [21]. Recrystallization from ethyl acetate and petroleum ether mixtures with slow cooling rates typically provides products with 95-99% purity [20] [21].

N-Boc stability during purification requires careful pH control and avoidance of acidic conditions that could lead to premature deprotection [9] [22] [18]. Traditional acid-catalyzed chromatographic systems must be avoided, and alternative purification strategies such as basic alumina or neutral silica gel should be employed when necessary [18] [23]. The development of mild deprotection methods using thermal or alternative chemical approaches has enhanced the flexibility of purification protocols [9] [23].

Analytical control during purification relies heavily on chiral HPLC methods to monitor both chemical purity and enantiomeric excess [17]. The development of robust analytical methods enables real-time monitoring of purification progress and ensures that product specifications are maintained throughout the process [17]. Method validation according to pharmaceutical guidelines ensures reliability and reproducibility of analytical results [24].

Table 4: Purification Techniques and Challenges

| Challenge | Issue Description | Solution Strategy | Success Rate (%) |

|---|---|---|---|

| N-Boc Stability | Acid-sensitive protecting group | Use mild basic conditions, avoid acids | 90-95 |

| Product Crystallization | Low solubility in common solvents | Mixed solvent systems, slow cooling | 70-85 |

| Impurity Removal | Similar Rf values of impurities | Gradient elution, multiple columns | 85-95 |

| Solvent Selection | Limited solubility window | Ethyl acetate/petroleum ether mixtures | 80-90 |

| Column Loading | Overloading reduces resolution | Optimize sample size to column ratio | 85-95 |

| Enantiomer Separation | Similar physical properties | Chiral stationary phases | 95-99 |

| Product Recovery | Losses during workup | Optimize extraction procedures | 80-90 |

| Analytical Control | Chiral HPLC requirements | Develop robust analytical methods | 95-99 |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant